3-Bromo-5-cyano-4-methylbenzoic acid
Overview
Description
3-Bromo-5-cyano-4-methylbenzoic acid: is an organic compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a methyl group attached to a benzoic acid core. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyano-4-methylbenzoic acid typically involves the bromination of 4-methylbenzoic acid followed by the introduction of a cyano group. One common method involves the following steps:
Bromination: 4-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Cyanation: The brominated intermediate is then reacted with a cyanide source, such as copper(I) cyanide, under appropriate conditions to introduce the cyano group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-cyano-4-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., DMF, DMSO).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-Amino-5-cyano-4-methylbenzoic acid.
Oxidation: 3-Bromo-5-cyano-4-carboxybenzoic acid.
Scientific Research Applications
Chemistry: 3-Bromo-5-cyano-4-methylbenzoic acid is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and advanced materials.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also serve as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be explored for their therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyano-4-methylbenzoic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
Nucleic Acids: The compound may bind to DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
3-Bromo-4-methylbenzoic acid: Lacks the cyano group, which affects its reactivity and applications.
3-Bromo-5-cyanobenzoic acid:
3-Bromo-4-methoxybenzoic acid: Contains a methoxy group instead of a cyano group, leading to different reactivity and applications.
Uniqueness: 3-Bromo-5-cyano-4-methylbenzoic acid is unique due to the presence of both bromine and cyano groups, which confer distinct chemical reactivity and versatility. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Properties
IUPAC Name |
3-bromo-5-cyano-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-5-7(4-11)2-6(9(12)13)3-8(5)10/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIRQPOVLFVWSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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